Cas no 2228584-53-8 (methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)

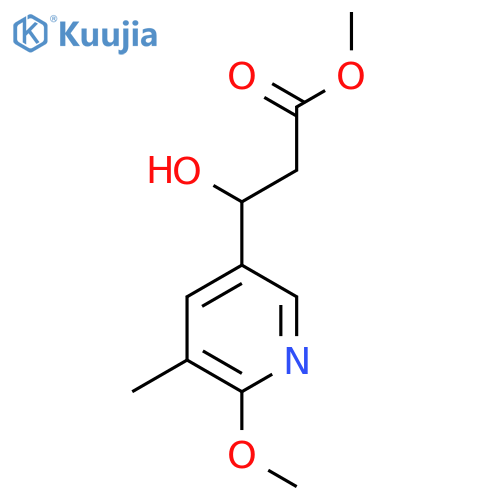

2228584-53-8 structure

商品名:methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate

- 2228584-53-8

- EN300-1742259

-

- インチ: 1S/C11H15NO4/c1-7-4-8(6-12-11(7)16-3)9(13)5-10(14)15-2/h4,6,9,13H,5H2,1-3H3

- InChIKey: KPXDDXAVVNMGBG-UHFFFAOYSA-N

- ほほえんだ: OC(CC(=O)OC)C1C=NC(=C(C)C=1)OC

計算された属性

- せいみつぶんしりょう: 225.10010796g/mol

- どういたいしつりょう: 225.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 68.6Ų

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742259-0.05g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-0.5g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 0.5g |

$1316.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-5.0g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 5g |

$3977.0 | 2023-06-03 | ||

| Enamine | EN300-1742259-10g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 10g |

$5897.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-1g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-0.25g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 0.25g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-1.0g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 1g |

$1371.0 | 2023-06-03 | ||

| Enamine | EN300-1742259-0.1g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 0.1g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-2.5g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1742259-10.0g |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate |

2228584-53-8 | 10g |

$5897.0 | 2023-06-03 |

methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2228584-53-8 (methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量